5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid chemical properties
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid chemical properties
This technical guide provides an in-depth analysis of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid , a specialized heterocyclic building block. This document is structured to support researchers in medicinal chemistry and organic synthesis, moving from fundamental physiochemical properties to advanced synthetic protocols and biological applications.[1]
Executive Summary
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid (CAS: 55377-91-8) is a bi-aryl scaffold characterized by a furan ring substituted at the C5 position with a sterically congested 2-nitro-4-methylphenyl group.[2] Unlike its planar para-nitro analogues, the ortho-nitro substitution in this molecule induces a significant torsional twist between the furan and phenyl rings, disrupting planarity. This conformational bias makes it a critical probe for exploring steric tolerance in enzyme active sites, particularly in the development of antitubercular agents (MbtI inhibitors) and antimicrobial scaffolds .
Physiochemical Characterization
The unique electronic and steric profile of this compound dictates its solubility and reactivity. The electron-withdrawing nitro group (ortho) and the carboxylic acid moiety create a "push-pull" electronic system, though conjugation is attenuated by the steric twist.
Table 1: Key Physiochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₂H₉NO₅ | |
| Molecular Weight | 247.20 g/mol | |
| CAS Number | 55377-91-8 | |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-aryl conjugation imparts color.[3] |
| Predicted pKa | 3.1 – 3.4 (Carboxylic Acid) | Acidic; comparable to 2-furoic acid (pKa 3.16). |
| Predicted LogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for membrane penetration. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 5 (NO₂, COOH, Furan O) | |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes. |
Critical Insight: The ortho-nitro group creates a "molecular hinge." Unlike 5-(4-nitrophenyl)furan-2-carboxylic acid, which can adopt a planar conformation for π-stacking, this molecule is forced into a twisted conformation. This is a vital feature when designing inhibitors for narrow binding pockets.
Synthetic Methodology (The "How-To")
The most robust route to 5-aryl-2-furoic acids is the Suzuki-Miyaura Cross-Coupling . Below is an optimized protocol adapted from high-yield synthesis of similar nitro-furan derivatives [1][2].
Retrosynthetic Analysis
The target is assembled via the coupling of 5-bromo-2-furoic acid (or its ester) and (4-methyl-2-nitrophenyl)boronic acid .
Optimized Experimental Protocol
Objective: Synthesis of Methyl 5-(4-methyl-2-nitrophenyl)furan-2-carboxylate followed by hydrolysis.
Reagents:
-
Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
-
(4-Methyl-2-nitrophenyl)boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Charge a round-bottom flask with the aryl bromide, boronic acid, and Palladium catalyst. Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[2]
-
Note: The ortho-nitro group may slow the transmetallation step. If conversion is low after 6 hours, spike with an additional 2 mol% catalyst.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Hydrolysis (Saponification): Dissolve the crude ester in MeOH/THF (1:1). Add NaOH (2M, 3 equiv). Reflux for 2 hours. Acidify with 1M HCl to precipitate the free acid.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.
Synthetic Pathway Visualization
Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.
Reactivity & Derivatization Potential[4]
The "4-methyl-2-nitrophenyl" moiety offers specific reactivity profiles that differ from standard phenyl-furan systems.
-
Cadogan-Type Cyclization (Indole/Benzofuran formation): While typically used with ortho-nitro styrenes, the reduction of the nitro group to an amine, followed by diazotization or nitrene generation (using P(OEt)₃), can theoretically lead to fused tricyclic systems, although the furan geometry makes this challenging compared to thiophene analogs.
-
Nitro Reduction (Aniline generation): Reduction (H₂/Pd-C or Fe/AcOH) yields the ortho-amino derivative. This is a high-value intermediate for forming lactams or quinoline-like fused structures if the carboxylic acid is derivatized to an aldehyde or ketone.
-
Amide Coupling: The carboxylic acid is readily activated (EDC/HOBt or SOCl₂) to form amides. These are the primary derivatives tested for biological activity (e.g., antitubercular peptidomimetics).
Biological Applications & Pharmacophore Logic[5]
Antitubercular Activity (MbtI Inhibition)
Research into Salicylate Synthase (MbtI) inhibitors has highlighted 5-phenylfuran-2-carboxylic acids as potent scaffolds.[4] MbtI is crucial for iron acquisition in Mycobacterium tuberculosis.[3]
-
Mechanism: The carboxylic acid mimics the salicylate substrate, coordinating with the Mg²⁺ ion in the active site.
-
Role of the Nitro Group: In the 5-(4-nitrophenyl) analog, the nitro group participates in stacking interactions [2]. However, the 2-nitro (ortho) substituent in the subject molecule introduces a twist that probes the width of the hydrophobic pocket. It is often used to improve selectivity against host enzymes by exploiting specific steric constraints of the bacterial enzyme.
Antimicrobial Spectrum
Derivatives of 5-aryl-2-furoic acids have shown activity against S. aureus and C. albicans. The lipophilicity provided by the 4-methyl group aids in cell wall permeation, while the nitro group can act as a prodrug moiety (reducing to toxic intermediates within bacteria) [3].
Biological Mechanism Diagram
Figure 2: Mechanism of action for MbtI inhibition in Mycobacterium tuberculosis.
Safety & Handling (GHS Standards)
Based on the hazard profiles of 5-nitro-2-furoic acid derivatives [4][5], the following precautions are mandatory:
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use within a chemical fume hood. Nitro-furans can be potential mutagens (Ames positive); handle as a potential genotoxin until specific toxicity data clears the compound.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
References
-
BenchChem. A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies. (Accessed 2025).[5][6][7][8][9] 1[1][3][10][8][11]
-
Mori, M., et al. (2022).[4] 5-(4-Nitrophenyl)furan-2-carboxylic Acid.[2][3][4][12] Molbank, 2022(4), M1515. MDPI. 13[3][10][11][14]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry. 6[1][3][10][8][11][14]
-
Sigma-Aldrich. Safety Data Sheet: 5-(4-Nitrophenyl)-2-furoic acid.[1][3][10][11]
-
PubChem. 5-(3-Nitrophenyl)-2-furoic acid Compound Summary. National Library of Medicine. 5[1][3][10][8][11][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 55377-91-8|5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 5-(3-Nitrophenyl)-2-furoic acid | C11H7NO5 | CID 776815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(4-Nitrophenyl)-2-furoic acid | CAS 28123-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. phytohub.eu [phytohub.eu]
